molecular formula C12H16N2O2S B2689410 N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide CAS No. 2201651-27-4

N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide

Cat. No. B2689410
CAS RN: 2201651-27-4
M. Wt: 252.33
InChI Key: QEHRXXIGWHGLDT-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTA is a member of the family of α,β-unsaturated carbonyl compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of MTA is not fully understood, but it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. MTA has been shown to inhibit the activity of the NF-κB transcription factor, which plays a key role in the regulation of inflammation and immune responses. In addition, MTA has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. In addition, MTA has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. In addition, MTA has been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of MTA is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving MTA. One area of interest is the development of MTA-based drugs for the treatment of neurodegenerative diseases. Another potential application is the use of MTA as a tool for studying cellular signaling pathways and gene expression. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential applications in various fields of scientific research.

Synthesis Methods

MTA can be synthesized through a multi-step process involving the reaction of various starting materials. The most common method involves the condensation of N-methyl-2-bromoacetamide with 4-methylthiobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with acryloyl chloride to form MTA.

Scientific Research Applications

MTA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. In addition, MTA has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-4-12(16)14(3)7-11(15)13-6-10-5-9(2)8-17-10/h4-5,8H,1,6-7H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRXXIGWHGLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CNC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-({[(4-methylthiophen-2-yl)methyl]carbamoyl}methyl)prop-2-enamide

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